molecular formula C7H2F2INS B13680154 3,5-Difluoro-4-iodophenyl Isothiocyanate

3,5-Difluoro-4-iodophenyl Isothiocyanate

Cat. No.: B13680154
M. Wt: 297.07 g/mol
InChI Key: RCMPSGNWHCDVHX-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-iodophenyl Isothiocyanate: is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. The compound is notable for its unique combination of fluorine and iodine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-iodophenyl Isothiocyanate typically involves the reaction of 3,5-difluoro-4-iodoaniline with thiophosgene or a similar reagent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

    Starting Material: 3,5-Difluoro-4-iodoaniline

    Reagent: Thiophosgene (or an alternative such as phenyl chlorothionoformate)

    Solvent: Anhydrous dichloromethane

    Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to moderate heating

Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often involves scalable methods such as the reaction of amines with carbon disulfide followed by desulfurization. This method is preferred due to its efficiency and the availability of reagents.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-iodophenyl Isothiocyanate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the isothiocyanate group can yield amines or thiols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Amines, in solvents like dichloromethane or ethanol, at room temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Thioureas: Formed from nucleophilic substitution with amines.

    Sulfonyl Derivatives: Formed from oxidation reactions.

    Amines/Thiols: Formed from reduction reactions.

Scientific Research Applications

3,5-Difluoro-4-iodophenyl Isothiocyanate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of thioureas and other sulfur-containing compounds.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-iodophenyl Isothiocyanate involves the reactivity of the isothiocyanate group (-N=C=S). This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it useful in biochemical studies and drug development.

Comparison with Similar Compounds

  • 4-Iodophenyl Isothiocyanate
  • 3,4-Difluorophenyl Isothiocyanate
  • Phenyl Isothiocyanate

Comparison:

  • 3,5-Difluoro-4-iodophenyl Isothiocyanate is unique due to the presence of both fluorine and iodine substituents, which can enhance its reactivity and specificity in chemical reactions compared to other isothiocyanates.
  • 4-Iodophenyl Isothiocyanate lacks the fluorine substituents, which may result in different reactivity and biological activity.
  • 3,4-Difluorophenyl Isothiocyanate lacks the iodine substituent, which can affect its overall reactivity and applications.
  • Phenyl Isothiocyanate is a simpler compound without any halogen substituents, making it less reactive in certain contexts compared to this compound.

Properties

Molecular Formula

C7H2F2INS

Molecular Weight

297.07 g/mol

IUPAC Name

1,3-difluoro-2-iodo-5-isothiocyanatobenzene

InChI

InChI=1S/C7H2F2INS/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H

InChI Key

RCMPSGNWHCDVHX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)I)F)N=C=S

Origin of Product

United States

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